molecular formula C10H14N2O B15259218 1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one

1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one

Cat. No.: B15259218
M. Wt: 178.23 g/mol
InChI Key: ILGGBFCGBJGVCX-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one is a heterocyclic compound with a unique structure that combines a cycloheptane ring with a pyrazole moiety

Preparation Methods

The synthesis of 1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazine with cycloheptanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazole ring.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has potential as a bioactive molecule, with studies investigating its effects on various biological targets, including enzymes and receptors.

    Medicine: Research has focused on its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one can be compared with other similar compounds, such as:

    1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-one: This compound differs by having a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.

    1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has a similar pyrazole ring but differs in the arrangement of the nitrogen atoms and the size of the ring system.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-ethyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one

InChI

InChI=1S/C10H14N2O/c1-2-12-9-5-3-4-6-10(13)8(9)7-11-12/h7H,2-6H2,1H3

InChI Key

ILGGBFCGBJGVCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=O)CCCC2

Origin of Product

United States

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